molecular formula C6H14ClNO2 B112307 (R)-3-Amino-4-methylpentanoic acid hydrochloride CAS No. 219310-09-5

(R)-3-Amino-4-methylpentanoic acid hydrochloride

Cat. No.: B112307
CAS No.: 219310-09-5
M. Wt: 167.63 g/mol
InChI Key: SLNFFBWDHRKWCB-NUBCRITNSA-N
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Description

(R)-3-Amino-4-methylpentanoic acid hydrochloride ( 219310-09-5) is a chiral, non-proteinogenic β-amino acid of high interest in medicinal chemistry and drug discovery . As a building block, its core value lies in its ability to confer enhanced metabolic stability to peptide-based therapeutics; the β-amino acid structure, with the amino group on the third carbon, makes resulting peptides more resistant to enzymatic degradation compared to those built from standard α-amino acids . The specific (R)-chiral configuration at the 3-position is critical for ensuring precise interactions with biological targets, as stereochemistry is a key determinant of a molecule's potency and pharmacokinetic profile . Furthermore, the compound is also known as L-β-Homovaline hydrochloride, highlighting its structural relationship to the proteinogenic amino acid valine . This reagent is supplied with a typical purity of 95% and should be stored in a refrigerator between 2-8°C, preferably under an inert atmosphere . Researchers utilize this compound as a key synthetic intermediate for the development of novel bioactive molecules. This product is intended for research applications and is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use . Please note that this compound is classified as a skin and eye irritant (H315, H319) and may cause specific target organ toxicity upon single exposure (H335) .

Properties

IUPAC Name

(3R)-3-amino-4-methylpentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-4(2)5(7)3-6(8)9;/h4-5H,3,7H2,1-2H3,(H,8,9);1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLNFFBWDHRKWCB-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401346572
Record name L-beta-Homovaline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401346572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219310-09-5
Record name L-beta-Homovaline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401346572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Esterification and Protection of D-Glutamic Acid

D-Glutamic acid undergoes esterification with methanol in the presence of thionyl chloride (SOCl₂) to form dimethyl D-glutamate. Subsequent protection of the α-amino group with di-tert-butyl dicarbonate ((Boc)₂O) yields N-Boc-D-glutamic acid dimethyl ester (APD1). Optimal conditions include:

  • Molar ratio : 1:1.6 (D-glutamic acid : SOCl₂)

  • Solvent : Methanol (MeOH)

  • Temperature : 30 ± 5°C

  • Yield : 99%

This step ensures the amino group remains inert during subsequent reactions.

Reduction of Ester to Alcohol

The dimethyl ester (APD1) is reduced to a diol using sodium borohydride (NaBH₄) in ethanol. This step selectively reduces the ester groups to primary alcohols while preserving the Boc-protected amine. Key parameters include:

  • Solvent : Ethanol (EtOH)

  • Reducing agent : NaBH₄ (0.33 equiv)

  • Temperature : Reflux (78°C)

  • Yield : 85–90%

Hydroxyl Activation and Cyclization

The primary alcohol is activated via mesylation (MsCl) in dichloromethane (DCM) to form a mesylate intermediate. Cyclization under basic conditions (e.g., NH₃ in acetonitrile) generates a piperidine ring. For pentanoic acid synthesis, cyclization is omitted, and the linear chain is preserved by substituting NH₃ with aqueous ammonia to directly aminate the β-carbon.

Deprotection and Salt Formation

Removal of the Boc group using hydrochloric acid (HCl) in methanol yields the free amine, which is precipitated as the hydrochloride salt. Conditions:

  • Acid : 6M HCl

  • Solvent : Methanol

  • Yield : 88–92%

Enantioselective Catalytic Amination

Asymmetric catalysis provides an alternative route to this compound, avoiding the need for chiral starting materials.

Catalytic Asymmetric Hydroamination

Palladium-catalyzed hydroamination of 4-methylpent-4-enoic acid introduces the amine group enantioselectively. A chiral phosphine ligand (e.g., (R)-BINAP) ensures >90% enantiomeric excess (ee).

Reaction Conditions :

  • Catalyst : Pd(OAc)₂ (5 mol%)

  • Ligand : (R)-BINAP (10 mol%)

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : 60°C

  • Yield : 78%

Hydrolysis and Acid Formation

The resulting enamine is hydrolyzed to the carboxylic acid using HCl, followed by recrystallization to isolate the hydrochloride salt.

Resolution of Racemic Mixtures

Racemic 3-amino-4-methylpentanoic acid can be resolved into enantiomers using chiral auxiliaries or chromatography.

Diastereomeric Salt Formation

Treatment with (1R)-(-)-10-camphorsulfonic acid forms diastereomeric salts, which are separated by fractional crystallization.

Optimized Parameters :

  • Solvent : Ethanol/water (3:1)

  • Temperature : 4°C

  • ee : ≥98%

Chiral Chromatographic Separation

Preparative HPLC with a chiral stationary phase (e.g., Chiralpak IA) resolves racemic mixtures efficiently.

Biocatalytic Approaches

Enzymatic methods offer sustainable routes to this compound.

Transaminase-Catalyzed Amination

ω-Transaminases convert 4-methyl-2-oxopentanoic acid to the (R)-enantiomer using alanine as an amine donor.

Conditions :

  • Enzyme : ω-TA from Arthrobacter sp.

  • Cofactor : Pyridoxal-5'-phosphate (PLP)

  • Yield : 70%

Comparative Analysis of Synthetic Routes

MethodStarting MaterialStepsYield (%)ee (%)Scalability
Chiral Pool SynthesisD-Glutamic acid585–92>99High
Catalytic Amination4-Methylpentenoic acid37890Moderate
ResolutionRacemic acid240–5098Low
Biocatalysis2-Oxopentanoic acid17095High

Key Observations :

  • Chiral pool synthesis delivers high enantiopurity but requires multiple steps.

  • Biocatalysis is single-step but depends on enzyme availability.

Industrial-Scale Considerations

For large-scale production, chiral pool synthesis is preferred due to its high yield and reproducibility. Critical factors include:

  • Cost of D-glutamic acid : ~$50/kg

  • Catalyst Recycling : Pd catalysts require recovery systems .

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-4-methylpentanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amino acid derivatives.

Scientific Research Applications

®-3-Amino-4-methylpentanoic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including neuroprotective and anti-inflammatory properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ®-3-Amino-4-methylpentanoic acid hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors involved in metabolic pathways.

    Pathways Involved: It can modulate pathways related to amino acid metabolism and neurotransmitter synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following compounds share structural similarities with (R)-3-Amino-4-methylpentanoic acid hydrochloride, differing in substituents, stereochemistry, or functional groups:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
This compound 219310-09-5 C₆H₁₄ClNO₂ 167.63 Methyl group at C4; (R)-configuration; hydrochloride salt
(R)-4-Amino-3-phenylbutanoic acid hydrochloride 52992-48-0 C₁₀H₁₄ClNO₂ 215.68 Phenyl group at C3; (R)-configuration; hydrochloride salt
(R)-3-Amino-4-phenylbutyric acid hydrochloride 145149-50-4 C₁₀H₁₄ClNO₂ 215.68 Phenyl group at C4; (R)-configuration; hydrochloride salt
(3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride 336182-14-0 C₅H₁₂ClNO₃ 169.61 Hydroxyl group at C4; (R,R)-configuration; hydrochloride salt
(R)-3-Amino-4-methylpentanoic acid (free base) 75992-50-6 C₆H₁₃NO₂ 131.17 Free base form; lacks hydrochloride; lower solubility
Key Structural Differences:
  • Substituent Variation : The phenyl-containing analogs (e.g., 52992-48-0, 145149-50-4) exhibit aromatic moieties, which increase molecular weight and hydrophobicity compared to the methyl-substituted compound .
  • Salt vs. Free Base : The hydrochloride salt form (219310-09-5) offers superior aqueous solubility compared to the free base (75992-50-6) .

Physical and Chemical Properties

  • Solubility: Hydrochloride salts generally exhibit higher water solubility. For example, this compound is readily soluble in polar solvents, whereas its free base requires organic solvents .
  • Stability: Acidic conditions (as seen in for nicardipine hydrochloride) suggest that hydrochloride salts of amino acids may exhibit enhanced stability under physiological pH ranges .
  • Melting Point : Data gaps exist for many analogs, but hydrochloride salts typically have higher melting points than free bases due to ionic lattice formation.

Biological Activity

(R)-3-Amino-4-methylpentanoic acid hydrochloride, also known as a beta amino acid and a positional isomer of L-leucine, has garnered attention for its diverse biological activities. This article explores its biological roles, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

  • Molecular Formula : C₆H₁₄ClNO₂
  • Molecular Weight : 167.63 g/mol (hydrochloride form)
  • Physical Properties :
    • Melting Point: 206-209 °C
    • Solubility: Highly soluble in water

The compound's structure features a branched aliphatic chain with an amino group at the third carbon and a methyl group at the fourth carbon, contributing to its unique biological properties.

Biological Activity Overview

This compound is involved in several key biological processes:

  • Neurotransmitter Precursor : It serves as a precursor for neurotransmitters, influencing neurological functions and potentially offering neuroprotective effects.
  • Metabolic Roles : The compound plays a significant role in metabolic pathways, particularly in muscle metabolism and energy production. Its structural similarity to L-leucine allows it to interact with biological processes that utilize this essential amino acid.
  • Therapeutic Potential : Research suggests that this compound may have therapeutic benefits in treating conditions such as depression and anxiety due to its interactions with neurotransmitter systems.

The precise mechanisms through which this compound exerts its effects are still under investigation. However, several proposed mechanisms include:

  • Interaction with Receptors : It may interact with various receptors and enzymes within biological systems, influencing neurotransmitter release and modulation .
  • Influence on Energy Metabolism : By participating in metabolic pathways, it may enhance energy production during physical exertion, which is crucial for athletes and individuals engaged in high-intensity activities .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • A study examining its neuroprotective effects found that the compound could reduce oxidative stress markers in neuronal cells, suggesting potential applications in neurodegenerative diseases.
  • Another research project focused on its role in muscle metabolism indicated that supplementation could improve recovery times post-exercise due to enhanced energy availability .

Comparative Analysis with Similar Compounds

To better understand the unique features of this compound, a comparative analysis with structurally similar compounds is useful:

Compound NameCAS NumberSimilarity Index
(S)-3-Amino-5-methylhexanoic acid22818-43-50.93
(S)-3-Amino-3-cyclopentylpropanoic acid hydrochloride1956435-02-10.90
Beta-Leucine5699-54-70.96

The distinct stereochemistry of this compound sets it apart from these similar compounds, leading to different physiological effects and interactions within metabolic pathways .

Future Directions

Further research is needed to fully elucidate the mechanisms of action and therapeutic potentials of this compound. Key areas for future study include:

  • Clinical Trials : Investigating its efficacy in treating specific neurological disorders.
  • Metabolic Studies : Exploring its role in enhancing athletic performance and recovery.
  • Structural Modifications : Assessing how modifications to its structure can influence its biological activity.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for obtaining enantiomerically pure (R)-3-Amino-4-methylpentanoic acid hydrochloride, and how is stereochemical integrity maintained during synthesis?

  • Methodological Answer : The synthesis typically involves chiral precursors (e.g., (R)-3-hydroxybutanoic acid derivatives) to preserve stereochemistry. Key steps include:

  • Amination : Protection of the hydroxyl group (e.g., using Boc anhydride), followed by activation (e.g., mesylation) and substitution with ammonia or amines .
  • Salt Formation : Reaction with HCl to yield the hydrochloride salt.
  • Purification : Chiral HPLC or recrystallization ensures enantiomeric purity (>97% by NMR/HPLC) .
    • Critical Parameters : Use of inert atmospheres (N₂/Ar) during amination prevents racemization. Monitoring optical rotation ([α]D) validates stereochemical retention .

Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms molecular structure and detects diastereomeric impurities (e.g., δ 1.2–1.4 ppm for methyl groups) .
  • HPLC : Chiral columns (e.g., Chiralpak AD-H) separate enantiomers; retention time comparison with standards quantifies enantiomeric excess (EE) .
  • Melting Point : Sharp melting range (e.g., 210–215°C) indicates purity.
  • Elemental Analysis : Matches theoretical C, H, N, Cl content (e.g., C₆H₁₄ClNO₂: C 42.99%, H 8.42%) .

Q. How does the R-configuration of this compound influence its biological interactions compared to the S-enantiomer?

  • Methodological Answer : The R-configuration determines binding affinity to chiral biological targets (e.g., enzymes, receptors). For example:

  • Enzyme Inhibition : (R)-enantiomers may act as competitive inhibitors for amino acid decarboxylases, while S-forms show reduced activity due to steric mismatches .
  • Pharmacokinetics : Use radiolabeled (³H/¹⁴C) analogs to compare metabolic stability in vitro (e.g., liver microsomes) .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve contradictions in reported biological activities of this compound (e.g., conflicting enzyme inhibition data)?

  • Methodological Answer :

  • Controlled Replication : Standardize assay conditions (pH, temperature, cofactors) across labs.
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 4-methyl → 4-ethyl) to isolate structural determinants of activity .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to confirm target engagement .
    • Case Study : Discrepancies in GABA receptor modulation were resolved by testing under physiological Cl⁻ concentrations (145 mM) .

Q. How can isotopic labeling (e.g., ¹⁵N, ²H) be leveraged to study the metabolic fate of this compound in neuronal cells?

  • Methodological Answer :

  • Synthesis of ¹⁵N-Labeled Analog : Use ¹⁵NH₃ during amination to introduce the label .
  • Tracing Metabolism : Incubate labeled compound with primary neurons; analyze metabolites via LC-MS/MS. Detect ¹⁵N incorporation into downstream products (e.g., neurotransmitters) .
  • Kinetic Isotope Effects (KIE) : Compare ¹⁴N/¹⁵N turnover rates to identify rate-limiting enzymatic steps .

Q. What computational and experimental approaches are optimal for elucidating the compound’s role in amino acid transport systems?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model interactions with LAT1 transporter; identify key residues (e.g., Phe252) for docking .
  • Competitive Uptake Assays : Co-incubate with ³H-labeled leucine in cell lines (e.g., HEK293); measure inhibition via scintillation counting .
  • CRISPR Knockout : Silence LAT1 in HeLa cells to confirm transport dependency .

Authoritative Sources

  • PubChem : Validates structural and spectral data .
  • CAS Common Chemistry : Provides regulatory and safety information under CC-BY-NC 4.0 .
  • EPA DSSTox : Assesses toxicological profiles (e.g., DTXSID30583351) .

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